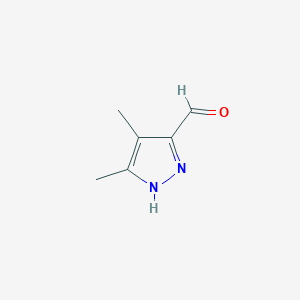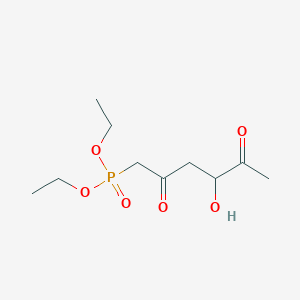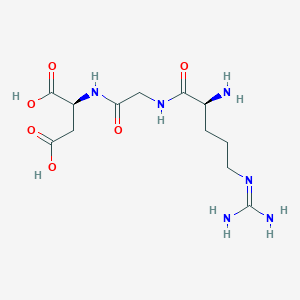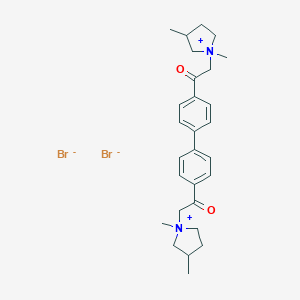
N-(1-Carboxy-5-carbobenzoxyaminopentyl)-glycyl-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Carboxy-5-carbobenzoxyaminopentyl)-glycyl-phenylalanine, also known as CBZ-Gly-Phe, is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This peptide is a derivative of the naturally occurring opioid peptide, enkephalin, and has been shown to exhibit analgesic and anti-inflammatory effects.
Mécanisme D'action
N-(1-Carboxy-5-carbobenzoxyaminopentyl)-glycyl-phenylalanine is believed to exert its analgesic effects by binding to opioid receptors in the central nervous system, thereby inhibiting the transmission of pain signals. It has been shown to have a higher affinity for delta opioid receptors compared to mu and kappa receptors.
Biochemical and Physiological Effects:
N-(1-Carboxy-5-carbobenzoxyaminopentyl)-glycyl-phenylalanine has been shown to modulate the release of neurotransmitters such as dopamine and glutamate, which are involved in pain processing. It has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are implicated in the pathogenesis of chronic pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1-Carboxy-5-carbobenzoxyaminopentyl)-glycyl-phenylalanine is its high potency and selectivity for delta opioid receptors, which makes it a promising candidate for the development of novel analgesic drugs. However, its synthetic nature and complex synthesis method may limit its widespread use in laboratory experiments.
Orientations Futures
There are several potential future directions for research on N-(1-Carboxy-5-carbobenzoxyaminopentyl)-glycyl-phenylalanine. These include:
1. Optimization of its structure to improve its pharmacokinetic properties and selectivity for delta opioid receptors.
2. Evaluation of its efficacy in clinical trials for the treatment of pain and inflammation.
3. Investigation of its potential applications in other therapeutic areas, such as addiction and depression.
4. Exploration of its mechanism of action at the molecular level to gain a better understanding of its analgesic and anti-inflammatory effects.
In conclusion, N-(1-Carboxy-5-carbobenzoxyaminopentyl)-glycyl-phenylalanine is a synthetic peptide with promising potential as a therapeutic agent for the treatment of pain and inflammation. Its high potency and selectivity for delta opioid receptors make it a promising candidate for the development of novel analgesic drugs. Further research is needed to fully understand its mechanism of action and evaluate its efficacy in clinical trials.
Méthodes De Synthèse
The synthesis of N-(1-Carboxy-5-carbobenzoxyaminopentyl)-glycyl-phenylalanine involves the coupling of three amino acids, namely glycine, phenylalanine, and 1-carboxy-5-carbobenzoxyaminopentane, through peptide bond formation. This can be achieved using solid-phase peptide synthesis, which involves the stepwise addition of protected amino acids to a resin-bound peptide chain.
Applications De Recherche Scientifique
N-(1-Carboxy-5-carbobenzoxyaminopentyl)-glycyl-phenylalanine has been extensively studied for its potential therapeutic applications in the treatment of pain and inflammation. It has been shown to exhibit analgesic effects in animal models of acute and chronic pain, and its anti-inflammatory properties have been demonstrated in models of inflammation-induced hyperalgesia.
Propriétés
Numéro CAS |
121613-01-2 |
|---|---|
Nom du produit |
N-(1-Carboxy-5-carbobenzoxyaminopentyl)-glycyl-phenylalanine |
Formule moléculaire |
C25H31N3O7 |
Poids moléculaire |
485.5 g/mol |
Nom IUPAC |
2-[[(2S)-1-(carboxymethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-6-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C25H31N3O7/c29-22(30)16-27-23(31)21(15-18-9-3-1-4-10-18)28-20(24(32)33)13-7-8-14-26-25(34)35-17-19-11-5-2-6-12-19/h1-6,9-12,20-21,28H,7-8,13-17H2,(H,26,34)(H,27,31)(H,29,30)(H,32,33)/t20?,21-/m0/s1 |
Clé InChI |
PUMZVPXPQCBTAM-LBAQZLPGSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)O)NC(CCCCNC(=O)OCC2=CC=CC=C2)C(=O)O |
SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(CCCCNC(=O)OCC2=CC=CC=C2)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(CCCCNC(=O)OCC2=CC=CC=C2)C(=O)O |
Synonymes |
N-(1-carboxy-5-carbobenzoxyaminopentyl)-glycyl-phenylalanine Z-CA-Gly-Phe |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-Azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B53977.png)
![7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde](/img/structure/B53979.png)
![2,6-Dichloroimidazo[1,2-A]pyridine](/img/structure/B53981.png)
![4-Methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B53984.png)




